molecular formula C25H20FN3O3 B2358649 3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901022-05-7

3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2358649
CAS No.: 901022-05-7
M. Wt: 429.451
InChI Key: HZDPQULVDJRQOL-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline” is a quinoline-based heterocyclic derivative . Quinolines are found in many natural products and exhibit remarkable activities as antimalarial, antibiotic, anti-tuberculosis, anticancer, and anti-HIV agents .


Synthesis Analysis

The synthesis of quinoline-based heterocyclic derivatives involves a series of chemical reactions. The newly synthesized derivatives have been obtained in good yields ranging from 65 to 80% . The synthesized derivatives have been characterized and their structures identified using spectroscopic analysis including NMR, FT-IR, and mass techniques .


Molecular Structure Analysis

The molecular structure of quinoline-based heterocyclic derivatives has been elucidated using single-crystal X-ray diffraction technique . The molecular geometry and vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinoline-based heterocyclic derivatives are complex and involve multiple steps . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure. The compound is likely to be a solid at room temperature with a characteristic melting point . The compound’s spectroscopic properties have been characterized using NMR, FT-IR, and mass techniques .

Scientific Research Applications

Synthesis and Transformations

Quinoline derivatives, including structures similar to 3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, have been extensively studied for their fluorescence properties and potential applications in biochemistry and medicine. These compounds are of interest due to their efficiency as fluorophores for studying various biological systems, with ongoing research to develop more sensitive and selective compounds (Aleksanyan & Hambardzumyan, 2013).

Photophysical Properties and Applications

Pyrazoloquinoline derivatives are noted for their high efficiency as organic fluorescent materials, suitable for light-emitting devices. Research has demonstrated the reversible quenching of fluorescence from these compounds by protonation, indicating their potential in dynamic fluorescence-based applications (Mu et al., 2010).

Antimicrobial and Antimicrobial Activities

The synthesis and characterization of pyrazoline and amino cyanopyridine derivatives, including those related to the chemical structure , have shown significant antimicrobial activities. These findings highlight the therapeutic potential of such compounds in addressing microbial infections (Dangar, Borkhataria, & Shah, 2014).

Supramolecular Aggregation

Research into the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines has provided insights into how molecular modifications can influence the assembly and properties of these compounds. This knowledge is crucial for designing materials with specific characteristics for advanced applications (Portilla et al., 2005).

Excited-State Intramolecular Proton Transfer (ESIPT)

Studies on azole-quinoline-based fluorophores inspired by ESIPT have revealed their synthesis and photophysical properties, offering potential applications in fluorescence spectroscopy and materials science. These compounds show dual emission patterns with large Stokes' shifts, dependent on solvent polarity (Padalkar & Sekar, 2014).

Properties

IUPAC Name

3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O3/c1-30-18-10-8-17(9-11-18)29-25-19-12-22(31-2)23(32-3)13-21(19)27-14-20(25)24(28-29)15-4-6-16(26)7-5-15/h4-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDPQULVDJRQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=N2)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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